molecular formula C21H22N2O8S B2480292 methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-10-9

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2480292
CAS No.: 899971-10-9
M. Wt: 462.47
InChI Key: RJWVLSHYTOREJP-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold widely explored due to its pharmacological versatility. Structurally, it features a tetrahydropyrimidine core with a 4-hydroxy-3-methoxyphenyl group at position 4, a (4-methoxybenzenesulfonyl)methyl substituent at position 6, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8S/c1-29-13-5-7-14(8-6-13)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-9-16(24)17(10-12)30-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVLSHYTOREJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include methoxybenzenesulfonyl chloride, hydroxy-methoxyphenyl derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Position 4 Substituent Position 6 Substituent Position 5 Ester Key Properties/Activities References
Target Compound 4-Hydroxy-3-methoxyphenyl (4-Methoxybenzenesulfonyl)methyl Methyl Enhanced polarity due to sulfonyl group; potential for hydrogen bonding and improved solubility. N/A
Ethyl 4-(4-Hydroxy-3-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-THPM-5-Carboxylate 4-Hydroxy-3-methoxyphenyl Methyl Ethyl Lower polarity compared to target; ethyl ester may reduce metabolic stability.
Methyl 4-(3-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-THPM-5-Carboxylate 3-Hydroxyphenyl Methyl Methyl Reduced methoxy group at phenyl ring may decrease electron-donating effects, altering binding affinity.
Methyl 4-(3-(Benzyloxy)-4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-THPM-5-Carboxylate (Thymidine Phosphorylase Inhibitor) 3-Benzyloxy-4-methoxyphenyl Methyl Methyl IC₅₀ = 350.6 ± 0.6 nM for thymidine phosphorylase inhibition; benzyloxy group enhances lipophilicity and membrane permeability.
Ethyl 4-[5-(Methoxymethyl)Furan-2-yl]-6-Methyl-2-Oxo-1,2,3,4-THPM-5-Carboxylate 5-(Methoxymethyl)furan-2-yl Methyl Ethyl Furan moiety introduces heterocyclic diversity; methoxymethyl group may improve metabolic stability.
Methyl 6-Methyl-4-(4-Nitrophenyl)-2-Oxo-1,2,3,4-THPM-5-Carboxylate 4-Nitrophenyl Methyl Methyl Nitro group increases electron-withdrawing effects, potentially enhancing reactivity but reducing solubility.

Key Observations :

  • The sulfonylmethyl group in the target compound is unique among the analogs, offering strong hydrogen-bonding capacity and increased hydrophilicity, which may improve solubility and target engagement compared to methyl or aryl substituents .
  • Methoxy vs. Hydroxy Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound balances electron-donating (methoxy) and hydrogen-bonding (hydroxy) properties, contrasting with simpler phenyl or nitrophenyl substituents .

Biological Activity

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-diabetic properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H22N2O6S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_6\text{S}

This molecular formula indicates the presence of various functional groups that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of tetrahydropyrimidine derivatives. For instance, a study evaluating various tetrahydropyrimidines demonstrated significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values were determined using broth dilution methods. Notably, compounds related to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

CompoundMIC (mg/mL)Activity Type
4e0.20Antifungal
4b0.30Antibacterial
4k0.25Antibacterial

Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicated cytotoxic effects on various tumor cell lines including HeLa and MDA-MB-231. The IC50 values for these assays ranged significantly, indicating varying degrees of effectiveness across different cell lines. For example, compound 4b demonstrated an IC50 of approximately 15 µM against HeLa cells .

Cell LineIC50 (µM)Compound
HeLa154b
MDA-MB-231204k

Anti-Diabetic Activity

The α-glucosidase inhibitory activity was evaluated to assess the anti-diabetic potential of the compound. It was found that certain derivatives exhibited substantial inhibitory effects with IC50 values comparable to known α-glucosidase inhibitors .

CompoundIC50 (µM)Activity Type
4g8α-glucosidase Inhibitor

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that these compounds can effectively bind to enzyme sites involved in cancer proliferation and microbial resistance mechanisms .

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis of tetrahydropyrimidines showed that compounds with methoxy and sulfonyl groups exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.
  • Cytotoxicity Profile : A detailed cytotoxicity assay revealed that the presence of hydroxyl and methoxy groups significantly improved the anticancer properties of the tetrahydropyrimidine derivatives.

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